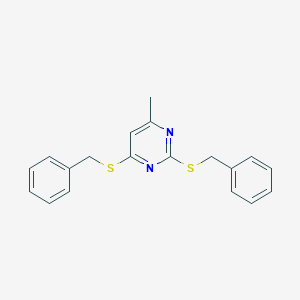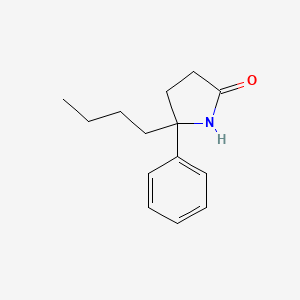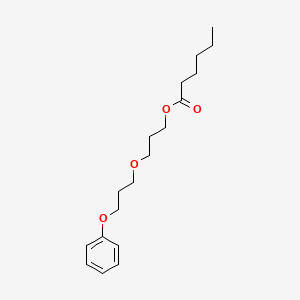
3-(3-Phenoxypropoxy)propyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenoxypropoxy)propyl hexanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound is synthesized through the reaction of 3-phenoxypropyl alcohol with hexanoic acid. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)propyl hexanoate typically involves the esterification reaction between 3-phenoxypropyl alcohol and hexanoic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and requires heating to proceed efficiently. The general reaction can be represented as follows:
3-Phenoxypropyl alcohol+Hexanoic acidH2SO43-(3-Phenoxypropoxy)propyl hexanoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxypropoxy)propyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-phenoxypropyl alcohol and hexanoic acid.
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-Phenoxypropyl alcohol and hexanoic acid.
Oxidation: Phenoxypropyl derivatives depending on the extent of oxidation.
Reduction: 3-Phenoxypropyl alcohol.
Scientific Research Applications
3-(3-Phenoxypropoxy)propyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems due to its ester linkage and phenoxy group.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Used in the formulation of perfumes and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropoxy)propyl hexanoate involves its interaction with biological molecules through its ester linkage. The ester bond can be hydrolyzed by esterases in the body, releasing 3-phenoxypropyl alcohol and hexanoic acid. These metabolites can then interact with various molecular targets and pathways, potentially exerting biological effects.
Comparison with Similar Compounds
3-(3-Phenoxypropoxy)propyl hexanoate can be compared with other esters such as:
Propyl hexanoate: Shares a similar ester linkage but lacks the phenoxy group, making it less complex.
Methyl octanoate: Another ester with a different alkyl chain length, affecting its physical and chemical properties.
Ethyl heptanoate: Similar ester structure but with a different alkyl group, influencing its odor and reactivity.
The uniqueness of this compound lies in its phenoxy group, which imparts distinct chemical properties and potential biological activities.
Properties
CAS No. |
5404-64-8 |
|---|---|
Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(3-phenoxypropoxy)propyl hexanoate |
InChI |
InChI=1S/C18H28O4/c1-2-3-5-12-18(19)22-16-9-14-20-13-8-15-21-17-10-6-4-7-11-17/h4,6-7,10-11H,2-3,5,8-9,12-16H2,1H3 |
InChI Key |
ZPFCAOBJBWAELV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCCOCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B14725083.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)
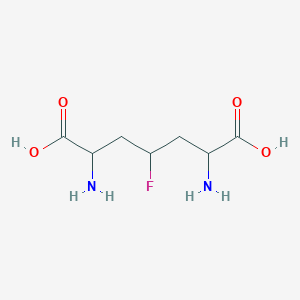

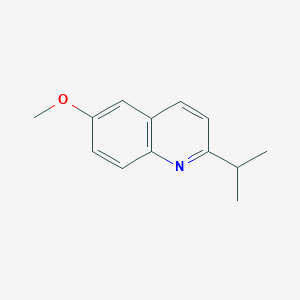
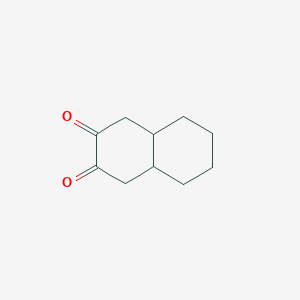
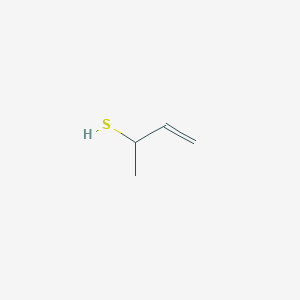

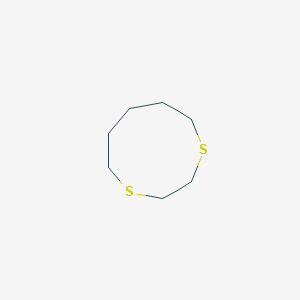
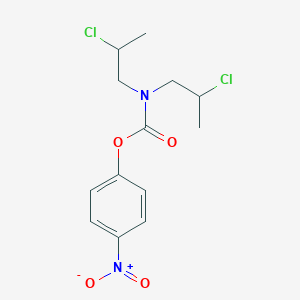
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
